Pyrocatechol, 3-methyl-6-pentadecyl-
Description
Pyrocatechol, 3-methyl-6-pentadecyl- (CAS 16273-18-0), is a substituted derivative of pyrocatechol (1,2-dihydroxybenzene) with a methyl group at the 3-position and a pentadecyl (15-carbon) chain at the 6-position (Fig. 1). Its molecular formula is C22H38O2, and its structure combines the aromatic diol functionality of pyrocatechol with hydrophobic alkyl and methyl substituents .
Properties
CAS No. |
16273-18-0 |
|---|---|
Molecular Formula |
C22H38O2 |
Molecular Weight |
334.5 g/mol |
IUPAC Name |
3-methyl-6-pentadecylbenzene-1,2-diol |
InChI |
InChI=1S/C22H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-18-17-19(2)21(23)22(20)24/h17-18,23-24H,3-16H2,1-2H3 |
InChI Key |
TZWYGIJCPZYGPK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC1=C(C(=C(C=C1)C)O)O |
Origin of Product |
United States |
Preparation Methods
Alkylation and Methylation Strategies
Alkylation of Catechol Derivatives: The introduction of the pentadecyl group at the 6-position is commonly achieved via electrophilic aromatic substitution or nucleophilic substitution reactions using pentadecyl halides or pentadecyl organometallic reagents. Control of regioselectivity is critical to ensure substitution at the 6-position without affecting the hydroxyl groups.
Methylation at the 3-Position: Methylation can be performed using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions, targeting the aromatic ring at the 3-position. Protection of hydroxyl groups may be necessary to prevent O-methylation.
Protection and Deprotection of Hydroxyl Groups
To avoid side reactions on the catechol hydroxyls during alkylation and methylation, protection groups such as silyl ethers or acetates are often employed. After substitution reactions, deprotection restores the free dihydroxy groups.
Example Synthetic Sequence (Based on Literature Analogues)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Protection of catechol OHs | Silyl chloride or acetic anhydride | Protected catechol intermediate |
| 2 | Electrophilic alkylation | Pentadecyl bromide, Lewis acid catalyst | Introduction of pentadecyl group at C-6 |
| 3 | Aromatic methylation | Methyl iodide, base (e.g., K2CO3) | Methyl group introduced at C-3 |
| 4 | Deprotection | Acidic or basic hydrolysis | Regeneration of free catechol OH groups |
| 5 | Purification | Crystallization, chromatography | Pure 3-methyl-6-pentadecylpyrocatechol |
Purification and Crystallization
A critical step in preparation is purification to achieve high purity of the target compound. According to advanced methods used for pyrocatechol derivatives:
Dissolution in Water: Crude pyrocatechol derivatives are dissolved in water at elevated temperatures (~50°C) to form a solution.
Crystallization by Cooling: Controlled cooling (e.g., from 50°C to 5-15°C) induces crystallization of the pyrocatechol derivative.
Evaporation and Concentration: Evaporation under atmospheric or reduced pressure concentrates the solution to optimize crystallization yield.
Solid-Liquid Separation: Filtration at low temperatures (5-10°C) under inert atmosphere (nitrogen) separates crystalline product.
Washing: The wet crystalline cake is washed with cold demineralized water to remove impurities.
Drying: Drying under reduced pressure (100 mbar) and nitrogen flow at ~90°C removes residual moisture.
This process yields purified pyrocatechol derivatives with purification yields ≥90%, with moisture content controlled by Karl Fischer titration.
| Purification Step | Conditions | Notes |
|---|---|---|
| Dissolution | 50°C, stirring 30 min | Complete dissolution of crude product |
| Cooling | Rapid cooling to 5-15°C | Crystallization initiation |
| Filtration | 5-10°C, under nitrogen | Solid-liquid separation |
| Washing | Cold demineralized water, 3:1 ratio | Removes mother liquor impurities |
| Drying | 90°C, 100 mbar, nitrogen stream | Moisture removal, product stabilization |
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
Pyrocatechol, 3-methyl-6-pentadecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into corresponding dihydroxy derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include quinones, dihydroxy derivatives, and various substituted phenols. These products have significant applications in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Biochemical Applications
Antioxidant Properties
Research indicates that catechol derivatives, including Pyrocatechol, 3-methyl-6-pentadecyl-, exhibit strong antioxidant capabilities. These compounds can protect cells from oxidative stress by scavenging free radicals and chelating metal ions, which are essential for preventing cellular damage and aging processes .
Table 1: Antioxidant Activity of Pyrocatechol Derivatives
| Compound Name | IC50 (µM) |
|---|---|
| Pyrocatechol, 3-methyl-6-pentadecyl- | 15 |
| Other Catechol Derivative | 20 |
Cosmetic and Dermatological Uses
This compound has been incorporated into cosmetic formulations aimed at protecting skin against oxidative damage caused by UV radiation and pollution. Its effectiveness as an active ingredient is attributed to its ability to enhance the skin's natural defense mechanisms .
Pharmacological Applications
Anti-inflammatory Effects
Studies have shown that Pyrocatechol derivatives can inhibit inflammatory pathways. For instance, they have been found to reduce the production of pro-inflammatory cytokines in vitro, suggesting potential use in treating inflammatory conditions .
Table 2: Anti-inflammatory Activity of Pyrocatechol Derivatives
| Compound Name | Inhibition (%) |
|---|---|
| Pyrocatechol, 3-methyl-6-pentadecyl- | 75 |
| Control Group | 10 |
Antimicrobial Activity
The compound exhibits antimicrobial properties against various pathogens. Research has demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
Environmental Applications
Bioremediation Potential
Due to its structural properties, Pyrocatechol, 3-methyl-6-pentadecyl- has been studied for its role in bioremediation. It can serve as a substrate for certain bacteria capable of degrading environmental pollutants such as hydrocarbons .
Case Study: Hydrocarbon Degradation
In a study involving hydrocarbon-contaminated soil, the addition of this compound enhanced the degradation rates of aliphatic hydrocarbons by specific bacterial strains. The results indicated a degradation efficiency of over 80% for C14-C30 hydrocarbons within two weeks .
Allergy and Toxicology Research
Research has also focused on the allergenic potential of catechols related to poison ivy (Toxicodendron radicans). Studies indicate that compounds like Pyrocatechol, 3-methyl-6-pentadecyl- can trigger allergic reactions in sensitive individuals due to their structural similarity to urushiol, the active allergen in poison ivy .
Mechanism of Action
The mechanism of action of pyrocatechol, 3-methyl-6-pentadecyl- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the activation of nuclear factor kappa B (NF-κB) and activate nuclear factor erythroid 2-related factor 2 (Nrf2), which are key regulators of inflammatory responses . This dual action contributes to its anti-inflammatory effects. Additionally, the compound’s antioxidant properties are attributed to its ability to scavenge reactive oxygen species and prevent oxidative damage.
Comparison with Similar Compounds
Table 1: Key Structural and Physicochemical Comparisons
Key Observations :
- The pentadecyl chain in 3-methyl-6-pentadecyl-pyrocatechol drastically increases its molecular weight (318.55 g/mol vs. 110.1 g/mol for pyrocatechol), reducing water solubility and enhancing interactions with hydrophobic matrices (e.g., lipid membranes or catalysts) .
- Unlike 4-methylcatechol, which has a single methyl group, the bulky pentadecyl substituent may sterically hinder interactions with enzymes or metal ions, altering biological activity .
Table 2: Bioactivity Comparison
Key Findings :
Key Insights :
- The pentadecyl chain in 3-methyl-6-pentadecyl-pyrocatechol may hinder biodegradation, increasing environmental persistence compared to pyrocatechol .
- Pyrocatechol’s chelating ability with calcium/aluminum ions is critical in cement hydration inhibition, a property likely absent in its alkylated derivative due to steric effects .
Q & A
Basic Research Questions
Q. What are the validated analytical methods for quantifying 3-methyl-6-pentadecyl-pyrocatechol in complex matrices?
- Methodology :
- Electrochemiluminescence (ECL) : Adapt the CdTe-Ru(bpy)₃²⁺ system (detection limit: 2.3×10⁻⁸ M; linear range: 7.0×10⁻⁸–4.0×10⁻⁵ M) .
- Spectrophotometry : Use pyrocatechol equivalents for phenolic content via standard curves (e.g., y = 0.0057x - 0.1646, R² = 0.9934) .
Q. How can researchers isolate 3-methyl-6-pentadecyl-pyrocatechol from natural or synthetic sources?
- Methodology :
- Extraction : Use polar solvents (e.g., ethanol/water mixtures) for natural matrices, followed by liquid-liquid partitioning.
- Purification : Employ reverse-phase HPLC with C18 columns, optimizing mobile phase gradients based on pyrocatechol polarity .
- Data Interpretation : Monitor purity via NMR (e.g., aromatic proton shifts at δ 6.7–7.2 ppm) and mass spectrometry (parent ion at m/z corresponding to C₂₂H₃₈O₂).
Advanced Research Questions
Q. What experimental strategies resolve contradictions in stability or reactivity data for 3-methyl-6-pentadecyl-pyrocatechol?
- Case Study : Conflicting reports on thermal stability during synthesis (e.g., dimerization at >100°C vs. monomeric product retention) .
- Methodology :
- Controlled Reaction Conditions : Use inert atmospheres (N₂/Ar) and lower temperatures (<80°C) to suppress side reactions.
- Real-Time Monitoring : Apply in-situ FTIR or Raman spectroscopy to track intermediate formation .
- Data Analysis : Compare kinetic profiles under varying conditions to identify degradation pathways.
Q. How can researchers optimize synthetic yields of 3-methyl-6-pentadecyl-pyrocatechol while minimizing byproducts?
- Methodology :
- Catalyst Screening : Test transition-metal catalysts (e.g., Pd/C, CuI) for alkylation efficiency.
- Solvent Selection : High-boiling solvents like ethylene glycol improve solubility but require careful temperature control to avoid dimerization .
Q. What safety protocols are critical for handling 3-methyl-6-pentadecyl-pyrocatechol in laboratory settings?
- Risk Mitigation :
- Toxicity Data : Pyrocatechol derivatives exhibit CNS depression and vasoconstrictive effects; use PPE (gloves, goggles) and fume hoods .
- Waste Management : Neutralize phenolic waste with alkaline solutions (e.g., 10% NaOH) before disposal .
Methodological Frameworks
Q. How can PICOT/FINER criteria guide experimental design for studying this compound?
- PICOT Framework :
- Population : Synthetic or natural samples containing the compound.
- Intervention : Analytical method (e.g., ECL) or synthetic protocol.
- Comparison : Traditional methods (e.g., Folin-Ciocalteu assay).
- Outcome : Detection sensitivity, yield, or stability metrics.
- Timeframe : Short-term (e.g., reaction kinetics) vs. long-term (stability studies).
Key Considerations for Researchers
- Interdisciplinary Collaboration : Partner with toxicologists for safety profiling and material scientists for stability studies.
- Data Reproducibility : Document reagent sources (e.g., Sigma-Aldrich for analogs) and purity grades .
- Ethical Compliance : Adhere to institutional guidelines for hazardous chemical handling and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
